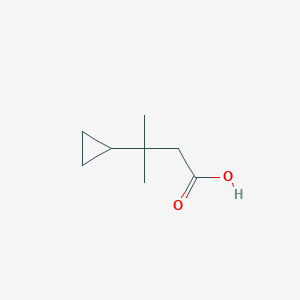

3-Cyclopropyl-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKZSXIJPNCMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropyl 3 Methylbutanoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-cyclopropyl-3-methylbutanoic acid reveals several logical bond disconnections that inform potential synthetic pathways. The most apparent disconnection is at the carboxylic acid group, suggesting a late-stage carboxylation of a suitable precursor. This leads to a primary disconnection of the bond between the carbonyl carbon and the adjacent carbon, pointing to an intermediate that can be carboxylated.

Another key disconnection involves the formation of the cyclopropyl (B3062369) ring. This suggests the use of cyclopropanation reactions on an alkene precursor. The quaternary carbon center can be constructed through various carbon-carbon bond-forming reactions.

A plausible retrosynthetic route is outlined below:

Target Molecule: 3-Cyclopropyl-3-methylbutanoic acid

Disconnection 1 (C-COOH bond): This suggests the carboxylation of a 2-cyclopropyl-2-methylpropyl organometallic species.

Disconnection 2 (Cyclopropyl C-C bonds): This points to the cyclopropanation of a corresponding alkene, such as 3,3-dimethyl-1-butene.

This analysis highlights two major synthetic challenges: the formation of the cyclopropyl ring and the introduction of the carboxylic acid group.

Classical and Modern Approaches to Carboxylic Acid Synthesis

The synthesis of the carboxylic acid functional group can be achieved through both well-established and contemporary methods.

A common and reliable method for synthesizing carboxylic acids is the oxidation of primary alcohols or aldehydes. britannica.comgeeksforgeeks.org For the synthesis of 3-cyclopropyl-3-methylbutanoic acid, the corresponding primary alcohol, 3-cyclopropyl-3-methylbutan-1-ol, would be a key intermediate. This alcohol can be oxidized using various reagents. organic-chemistry.orgchemguide.co.uk

Table 1: Common Oxidizing Agents for the Conversion of Primary Alcohols to Carboxylic Acids

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | High yields, reliable | Generates toxic chromium waste |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Inexpensive, powerful oxidant | Can lead to over-oxidation and side reactions if not carefully controlled britannica.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Milder than Jones reagent, suitable for sensitive substrates | Stoichiometric chromium reagent organic-chemistry.org |

| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O), room temperature | Catalytic, environmentally friendlier | Can be more expensive |

The choice of oxidant depends on factors such as the presence of other functional groups and the desired scale of the reaction.

Carboxylation reactions offer a direct route to carboxylic acids by introducing a carboxyl group. A classic approach involves the reaction of an organometallic reagent with carbon dioxide. For instance, an alkyl halide can be converted to a Grignard reagent, which then reacts with dry ice (solid CO₂) to yield the carboxylate salt, followed by acidification. britannica.comgeeksforgeeks.org

Modern advancements in this area include nickel-catalyzed carboxylation of unactivated alkyl halides with CO₂, which can be performed under milder conditions. springernature.comacs.orgacs.org Photocatalytic methods are also emerging as a sustainable strategy for the carboxylation of various organic substrates. researchgate.net

Strategies for Cyclopropyl Ring Formation in Synthetic Pathways

The construction of the strained three-membered cyclopropane (B1198618) ring is a critical step in the synthesis of the target molecule. wikipedia.orgpharmacy180.com

Cyclopropanation involves the addition of a carbene or a carbenoid to an alkene. fiveable.melibretexts.org Several methods are available for this transformation.

Simmons-Smith Reaction: This is a widely used and reliable method that employs a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane and a zinc-copper couple. chemistrylearner.comchemistnotes.comchemistry-reaction.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. chemistrylearner.commasterorganicchemistry.com

Reactions with Diazo Compounds: Diazoalkanes, such as diazomethane (B1218177), can react with alkenes to form cyclopropanes, often catalyzed by transition metals like copper or palladium. wikipedia.orgmasterorganicchemistry.com

Kulinkovich Reaction: This method allows for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium alkoxide catalyst. wikipedia.org

Table 2: Comparison of Common Cyclopropanation Methods

| Method | Reagents | Key Features |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Stereospecific, tolerant of many functional groups, avoids highly toxic reagents chemistrylearner.comchemistnotes.com |

| Diazoalkane Cyclopropanation | CH₂N₂, light or metal catalyst | Can be highly efficient, but diazomethane is explosive and toxic masterorganicchemistry.com |

| Dihalocarbene Addition | CHX₃, strong base | Forms dihalocyclopropanes which can be subsequently reduced masterorganicchemistry.com |

An alternative approach to forming cyclopropanes is through the contraction of a larger ring system. wikipedia.org

Favorskii Rearrangement: This reaction involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. When applied to a cyclobutanone, it can lead to a cyclopropanecarboxylic acid.

Wolff Rearrangement: A cyclic α-diazoketone, upon photolysis or thermolysis, can undergo a Wolff rearrangement to form a ketene, which can then be trapped by a nucleophile to yield a ring-contracted product. wikipedia.org

While these methods are powerful in specific contexts, direct cyclopropanation of an alkene is often a more straightforward approach for the synthesis of simple cyclopropyl-containing molecules like 3-cyclopropyl-3-methylbutanoic acid. uky.edu

Stereoselective Synthesis of 3-Cyclopropyl-3-methylbutanoic Acid and its Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the stereoselective synthesis of 3-Cyclopropyl-3-methylbutanoic acid is of significant interest. Asymmetric synthesis of cyclopropane derivatives, particularly those with quaternary stereocenters, can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis.

A prominent approach to achieving high enantioselectivity in cyclopropanation reactions is through chemoenzymatic methods. Engineered enzymes, particularly heme proteins like myoglobin and nitric oxide dioxygenase, have been repurposed to catalyze the asymmetric cyclopropanation of olefins. wpmucdn.comacs.orgbohrium.comrochester.edunsf.gov These biocatalysts can exhibit remarkable diastereo- and enantioselectivity, often exceeding what is achievable with traditional chemical catalysts.

For the synthesis of an enantiomerically enriched form of 3-Cyclopropyl-3-methylbutanoic acid, a potential biocatalytic route could involve the cyclopropanation of a suitable precursor, such as an ester of 3-methylbut-2-enoic acid, using an engineered carbene transferase. The enzyme would facilitate the stereoselective addition of a carbene equivalent to the double bond, establishing the chiral cyclopropane ring. Subsequent hydrolysis of the resulting ester would yield the desired enantiomer of 3-Cyclopropyl-3-methylbutanoic acid.

The table below illustrates the potential outcomes of such a biocatalytic approach, based on reported performances of similar enzymatic cyclopropanations.

| Catalyst | Substrate | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Engineered Myoglobin Variant | Ethyl 3-methylbut-2-enoate | Ethyl (R)- or (S)-3-cyclopropyl-3-methylbutanoate | >95:5 | >99% |

| Engineered RmaNOD Variant | tert-Butyl 3-methylbut-2-enoate | tert-Butyl (R)- or (S)-3-cyclopropyl-3-methylbutanoate | >90:10 | >98% |

Transition metal catalysis with chiral ligands is another powerful tool for asymmetric cyclopropanation. univasf.edu.br Complexes of rhodium, copper, and cobalt with chiral ligands have been successfully employed in the enantioselective synthesis of various cyclopropane-containing molecules. nih.gov For instance, a chiral dirhodium carboxylate catalyst could be used to decompose a diazo compound in the presence of a 3,3-dimethylacrylate precursor, leading to the formation of the cyclopropane ring with high stereocontrol.

Novel and Green Chemistry Approaches in 3-Cyclopropyl-3-methylbutanoic Acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing 3-Cyclopropyl-3-methylbutanoic acid, several innovative and environmentally friendly strategies can be envisioned.

Biocatalysis , as mentioned in the stereoselective synthesis section, is a cornerstone of green chemistry. nsf.gov The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (often in aqueous media at ambient temperature and pressure), and the avoidance of toxic heavy metal catalysts. wpmucdn.comrochester.edu An enzymatic approach to 3-Cyclopropyl-3-methylbutanoic acid would significantly reduce the environmental impact compared to traditional methods.

Alternative Reaction Media and Energy Inputs are also key aspects of green synthesis. researchgate.netbeilstein-journals.org The development of cyclopropanation reactions that can be performed in water or under solvent-free conditions is highly desirable. frontiersin.org Photocatalysis, using visible light as a renewable energy source, represents another promising green approach for cyclopropanation reactions. researchgate.net These methods can reduce the reliance on volatile organic solvents and energy-intensive reaction conditions.

The following table summarizes some green chemistry approaches that could be adapted for the synthesis of 3-Cyclopropyl-3-methylbutanoic acid, drawing parallels from recent advancements in cyclopropane synthesis. rsc.org

| Green Approach | Methodology | Potential Advantages for Synthesis |

| Biocatalysis | Engineered enzyme-catalyzed cyclopropanation of a 3-methylbut-2-enoate derivative. | High stereoselectivity, mild conditions, aqueous media, biodegradable catalyst. |

| On-Water Synthesis | Performing the cyclopropanation reaction in water as the solvent. | Reduced use of organic solvents, potentially enhanced reactivity and selectivity. |

| Photocatalysis | Visible-light-mediated cyclopropanation using a suitable photosensitizer. | Use of a renewable energy source, mild reaction conditions, potential for novel reactivity. |

| Mechanochemistry | Solvent-free reaction conditions using mechanical force (ball milling) to drive the reaction. | Elimination of bulk solvents, reduced waste, potential for improved reaction rates. |

By integrating these advanced stereoselective and green methodologies, the synthesis of 3-Cyclopropyl-3-methylbutanoic acid and its enantiomers can be achieved with greater efficiency, precision, and environmental responsibility, paving the way for more sustainable chemical manufacturing.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Cyclopropyl 3 Methylbutanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that undergoes a variety of transformations, primarily centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

Esterification and Amidation Mechanisms

Esterification: The formation of an ester from 3-cyclopropyl-3-methylbutanoic acid typically proceeds via a nucleophilic acyl substitution mechanism. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton transfer occurs from the newly added alkoxy group to one of the hydroxyl groups, converting it into a good leaving group (water). Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen regenerate the catalyst and yield the ester product. The reaction is an equilibrium process, and to favor the formation of the ester, the equilibrium is often shifted by using an excess of the alcohol or by removing water as it is formed.

Amidation: The direct reaction of 3-cyclopropyl-3-methylbutanoic acid with an amine to form an amide is generally inefficient. This is because the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated."

A common method for amide formation involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this process, the hydroxyl group of the carboxylic acid is converted into a better leaving group. The carboxylic acid adds to the DCC, forming an O-acylisourea intermediate. The amine then attacks the carbonyl carbon of this activated intermediate in a nucleophilic acyl substitution reaction. The leaving group, dicyclohexylurea, is a stable, insoluble solid that can be easily removed from the reaction mixture, driving the reaction to completion.

Reduction Pathways

The carboxylic acid group of 3-cyclopropyl-3-methylbutanoic acid can be reduced to a primary alcohol, 3-cyclopropyl-3-methylbutan-1-ol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced. The aluminum hydride adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a metal oxide to give an aldehyde, which is immediately further reduced by another equivalent of hydride to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the final primary alcohol. It is important to note that the aldehyde is an intermediate in this reaction but is not isolable as it is more reactive than the starting carboxylic acid towards the reducing agent.

Nucleophilic Acyl Substitution Reactions

The general mechanism proceeds through a two-step addition-elimination pathway. researchgate.net The nucleophile first adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. researchgate.netnih.gov In the second step, the carbonyl π-bond is reformed by the elimination of the leaving group. researchgate.net The reactivity of carboxylic acid derivatives in these reactions generally follows the order: acid chloride > acid anhydride (B1165640) > ester ≈ carboxylic acid > amide. This order is primarily determined by the ability of the leaving group to depart.

Chemical Transformations Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group, a three-membered ring, is characterized by significant ring strain. This inherent strain influences the reactivity of the molecule, particularly in reactions that involve the formation of a positive charge adjacent to the ring.

Ring-Opening Reactions and Mechanistic Studies

The cyclopropyl ring in 3-cyclopropyl-3-methylbutanoic acid is generally stable under neutral and basic conditions. However, under strongly acidic conditions or in reactions that generate a carbocation at the adjacent tertiary carbon, ring-opening can occur. While specific studies on 3-cyclopropyl-3-methylbutanoic acid are not available, research on other cyclopropyl-containing compounds demonstrates this reactivity. google.com

For instance, if a reaction were to generate a carbocation at the C3 position of the butanoic acid chain, the adjacent cyclopropyl ring could undergo a characteristic ring-opening to relieve strain. This process, known as a cyclopropylcarbinyl-homoallyl rearrangement, can lead to the formation of various isomeric products, including those with a double bond and a larger ring structure. The exact nature of the products would depend on the reaction conditions and the stability of the potential carbocation intermediates. Computational studies on related systems, such as cyclopropyl ketones, have shown that the fragmentation of the cyclopropyl ring is influenced by factors like conjugation and steric hindrance. nih.gov

Cyclopropyl Group Participation in Neighboring Group Effects

The cyclopropyl group is well-known for its ability to participate as a neighboring group in nucleophilic substitution reactions, a phenomenon also known as anchimeric assistance. nih.gov This participation can lead to enhanced reaction rates and the formation of products with retained stereochemistry.

If a leaving group were present on a carbon atom adjacent to the cyclopropyl group (a position not present in the parent carboxylic acid but conceivable in its derivatives), the C-C bonds of the cyclopropyl ring can act as an internal nucleophile. In a solvolysis reaction of such a derivative, the cyclopropyl group could assist in the departure of the leaving group by donating electron density, leading to the formation of a non-classical carbocation intermediate. This intermediate would have the positive charge delocalized over the adjacent carbon and the cyclopropyl ring. The subsequent attack by a nucleophile can occur at different positions, potentially leading to a mixture of products, including rearranged ones. The effectiveness of a cyclopropyl group as a neighboring group is highly dependent on its stereochemical orientation relative to the leaving group. doubtnut.com

Advanced Spectroscopic Characterization and Structural Analysis of 3 Cyclopropyl 3 Methylbutanoic Acid

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No IR or Raman spectra showing the characteristic vibrational frequencies for the functional groups in 3-Cyclopropyl-3-methylbutanoic acid could be located.

Until the spectroscopic data for 3-Cyclopropyl-3-methylbutanoic acid is published and made publicly available, a comprehensive and scientifically accurate article on its advanced spectroscopic characterization cannot be written.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For 3-Cyclopropyl-3-methylbutanoic acid, a single-crystal X-ray diffraction analysis would yield critical insights into its molecular geometry and the intermolecular interactions that govern its crystal packing.

As of the latest literature reviews, a complete single-crystal X-ray diffraction study for 3-Cyclopropyl-3-methylbutanoic acid has not been reported in publicly accessible databases. Therefore, the crystallographic data that would be obtained from such an analysis are not yet available.

Should a suitable single crystal of 3-Cyclopropyl-3-methylbutanoic acid be grown and analyzed, the experiment would provide the data outlined in the table below. This data would be instrumental in understanding the molecule's solid-state conformation, including the orientation of the cyclopropyl (B3062369) ring relative to the carboxylic acid moiety and the steric influence of the quaternary carbon center. The analysis would also reveal the nature of the hydrogen bonding network formed by the carboxylic acid groups, which is a defining feature in the crystal packing of such molecules, often leading to the formation of dimers.

Table 1: Hypothetical Crystallographic Data for 3-Cyclopropyl-3-methylbutanoic Acid

| Parameter | Expected Information |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined (number of molecules per unit cell) |

| Calculated Density (g/cm³) | To be determined |

| Key Bond Lengths (Å) | To be determined |

| Key Bond Angles (°) | To be determined |

| Hydrogen Bond Geometry | To be determined (e.g., O-H···O distance and angle) |

The determination of these parameters would allow for a detailed comparison with computationally predicted structures and with the crystal structures of related carboxylic acids. This would contribute to a deeper understanding of how the interplay of the rigid cyclopropyl group and the sterically demanding quaternary center influences the solid-state packing and conformation of small organic molecules.

Computational Chemistry and Theoretical Studies of 3 Cyclopropyl 3 Methylbutanoic Acid

Electronic Structure Calculations and Quantum Mechanical Insights

Electronic structure calculations, rooted in quantum mechanics, are fundamental to understanding the intrinsic properties of 3-Cyclopropyl-3-methylbutanoic acid. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can elucidate the distribution of electrons within the molecule, which in turn governs its geometry, energy, and reactivity.

The presence of a rotatable bond between the quaternary carbon and the carboxylic acid group, as well as the flexibility of the cyclopropyl (B3062369) group's orientation, gives rise to multiple possible conformations for 3-Cyclopropyl-3-methylbutanoic acid. Computational modeling is essential for mapping the potential energy surface and identifying the most stable conformers.

| Parameter | Description | Expected Finding for 3-Cyclopropyl-3-methylbutanoic acid |

| O=C-O-H Dihedral Angle | The torsion angle defining the orientation of the hydroxyl group relative to the carbonyl group. | A preference for the syn conformation is expected, though the anti conformer may also be a stable, albeit higher energy, state. |

| C2-C3 Bond Rotation | Rotation around the bond connecting the carboxylic acid moiety to the quaternary carbon. | The energy barrier to rotation would be influenced by the steric bulk of the cyclopropyl and methyl groups. |

| Cyclopropyl Group Orientation | The rotational position of the three-membered ring. | Specific orientations that minimize steric clash with the rest of the molecule will be energetically favored. |

Bond dissociation energy (BDE) is a key indicator of the stability of a chemical bond. Computational methods can provide reliable estimates of BDEs, offering insights into the likely points of fragmentation or reaction in a molecule. The structure of 3-Cyclopropyl-3-methylbutanoic acid features several types of bonds with distinct expected stabilities.

The cyclopropyl ring is characterized by significant ring strain, which is estimated to be around 115 kJ/mol. rsc.org This strain makes the C-C bonds within the ring considerably weaker than those in acyclic alkanes. For instance, the C-C BDE in cyclopropane (B1198618) is approximately 260 kJ/mol, which is substantially lower than the roughly 376 kJ/mol for the C-C bond in ethane. rsc.org Consequently, the C-C bonds of the cyclopropyl group in 3-Cyclopropyl-3-methylbutanoic acid are expected to be the most labile and susceptible to ring-opening reactions. researchgate.net

Conversely, the C-H bonds on a cyclopropane ring are typically stronger than those in alkanes. acs.org The C-H BDE for cyclopropane is around 106.3 kcal/mol (approximately 445 kJ/mol). researchgate.net This increased strength is attributed to the higher s-character of the C-H bonds. dtic.mil The C-H bonds of the methyl group and the methylene (B1212753) group in the butanoic acid chain are expected to have more typical alkane BDE values. The O-H bond of the carboxylic acid group has a BDE that can be influenced by hydrogen bonding.

| Bond Type | General BDE (kJ/mol) | Expected Stability in 3-Cyclopropyl-3-methylbutanoic acid |

| Cyclopropyl C-C | ~260 rsc.org | Low stability, prone to ring-opening. |

| Cyclopropyl C-H | ~445 researchgate.net | High stability. |

| Alkyl C-C | ~370 | Moderate stability. |

| Alkyl C-H | ~410-420 | Moderate stability. |

| O-H (Carboxylic Acid) | ~430-490 | High stability, influenced by hydrogen bonding. |

Reaction Pathway Prediction and Transition State Modeling

Computational chemistry is a powerful tool for exploring potential reaction mechanisms by mapping the reaction coordinates and identifying transition states. For 3-Cyclopropyl-3-methylbutanoic acid, several types of reactions could be computationally modeled.

Given the inherent strain of the cyclopropyl ring, a likely reaction pathway to investigate would be acid- or metal-catalyzed ring-opening. researchgate.net Computational modeling could elucidate the structure of the transition state for the cleavage of a C-C bond in the ring and predict the activation energy for this process. Such calculations have been performed for other cyclopropyl derivatives, revealing the influence of substituents on the selectivity of bond cleavage. acs.org

Another area of interest is the reactions of the carboxylic acid group, such as esterification. While experimentally straightforward, computational modeling can provide a detailed understanding of the reaction mechanism, including the role of catalysts and the structures of intermediates and transition states. For sterically hindered carboxylic acids like the title compound, computational studies can help predict the feasibility and kinetics of such transformations. organic-chemistry.org

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical studies have successfully rationalized the unusual upfield chemical shift of protons attached to a cyclopropane ring (typically around 0.22 ppm). researchgate.netnih.gov This shielding effect is attributed to the magnetic anisotropy of the C-C bonds in the ring. researchgate.netnih.gov For 3-Cyclopropyl-3-methylbutanoic acid, computational methods could predict the ¹H and ¹³C NMR spectra, accounting for the shielding by the cyclopropyl group and the electronic effects of the carboxylic acid and methyl groups. Such predictions would be a useful tool for structural confirmation. researchgate.net

Infrared (IR) spectroscopy is another area where computational predictions are highly valuable. The vibrational frequencies of the molecule can be calculated, allowing for the assignment of experimental IR bands. Key vibrational modes for 3-Cyclopropyl-3-methylbutanoic acid would include the C=O stretch and O-H stretch of the carboxylic acid, as well as the characteristic C-H stretches of the cyclopropyl ring.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations are excellent for studying static properties and reaction pathways of single molecules, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions over time. frontiersin.orgdovepress.com

An MD simulation of 3-Cyclopropyl-3-methylbutanoic acid could provide a detailed picture of its dynamic behavior in different environments, such as in a vacuum, in an aqueous solution, or interacting with a biological macromolecule. These simulations can reveal the accessible conformations and the timescales of transitions between them. nih.gov For instance, in an aqueous solution, MD simulations could model the hydrogen bonding interactions between the carboxylic acid group and water molecules, and how these interactions affect the conformational preference of the O=C-O-H dihedral angle. mdpi.com The flexibility of the alkyl chain and the rotational freedom of the cyclopropyl group would also be captured, providing a comprehensive understanding of the molecule's dynamic nature.

Derivatization and Functionalization Strategies for 3 Cyclopropyl 3 Methylbutanoic Acid

Synthesis of Esters and Amides as Precursors for Complex Molecules

The conversion of 3-cyclopropyl-3-methylbutanoic acid into its corresponding esters and amides is a fundamental step in harnessing its potential as a building block in medicinal chemistry and materials science. These derivatives serve as versatile intermediates for the construction of more complex molecular structures.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed. However, due to the steric hindrance around the carboxylic acid, harsher conditions or more reactive reagents may be necessary to achieve high yields. For instance, the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the formation of the acid chloride followed by reaction with an alcohol are effective alternatives.

The synthesis of amides from 3-cyclopropyl-3-methylbutanoic acid typically requires the use of coupling reagents to facilitate the reaction between the carboxylic acid and an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency dntb.gov.ua. The general reaction scheme involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. This method is particularly useful for coupling with a wide range of amines, including those that are sensitive or sterically hindered.

| Reagent/Method | Product | Key Considerations |

| Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction; may require excess alcohol or removal of water to drive to completion. Steric hindrance may slow the reaction rate. |

| Dicyclohexylcarbodiimide (DCC), Alcohol | Ester | Milder conditions than Fischer esterification. Dicyclohexylurea byproduct can be difficult to remove. |

| Thionyl Chloride (SOCl₂), then Alcohol | Ester | Proceeds via the acid chloride intermediate. Good for sterically hindered alcohols. |

| Amine, Coupling Agent (e.g., EDCI, HOBt) | Amide | Versatile and efficient for a wide range of amines. Minimizes side reactions. |

Conversion to Acid Halides and Anhydrides

To enhance the reactivity of 3-cyclopropyl-3-methylbutanoic acid for subsequent transformations, it can be converted into more electrophilic derivatives such as acid halides and anhydrides.

Acid Halides: The most common method for the synthesis of the corresponding acid chloride, 3-cyclopropyl-3-methylbutanoyl chloride, involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acid chloride nih.govnih.gov. The resulting 3-cyclopropyl-3-methylbutanoyl chloride is a valuable intermediate that can readily react with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Anhydrides: The formation of a symmetric anhydride (B1165640) of 3-cyclopropyl-3-methylbutanoic acid can be achieved by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride, or by reacting the corresponding acid chloride with a carboxylate salt. Mixed anhydrides can also be prepared by reacting the carboxylic acid with a different acid chloride in the presence of a non-nucleophilic base google.com. Anhydrides serve as effective acylating agents and are often used in acylation reactions where a milder alternative to acid halides is desired.

| Derivative | Synthetic Reagent | Reactivity |

| 3-Cyclopropyl-3-methylbutanoyl chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Highly reactive acylating agent for the synthesis of esters, amides, etc. |

| 3-Cyclopropyl-3-methylbutanoic anhydride | Dehydrating agent (e.g., Acetic anhydride) or Acid chloride + Carboxylate | Acylating agent, generally less reactive than the corresponding acid chloride. |

Modifications and Transformations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group in 3-cyclopropyl-3-methylbutanoic acid is a key structural feature that can be subjected to various chemical modifications to introduce new functionalities or alter the molecular scaffold. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under specific conditions rsc.orgrsc.orgnih.govacs.org.

Ring-Opening Reactions: The three-membered ring can be opened through various mechanisms, including hydrogenolysis, acid-catalyzed cleavage, or radical-mediated processes. For instance, treatment with strong acids in the presence of a nucleophile can lead to the formation of 1,3-difunctionalized products. The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring and the reaction conditions. In the context of 3-cyclopropyl-3-methylbutanoic acid, the presence of the quaternary carbon center may direct the ring opening in a specific manner.

Functionalization without Ring Opening: It is also possible to functionalize the cyclopropane ring while preserving its three-membered structure. For example, radical-based reactions can be employed to introduce substituents onto the cyclopropyl moiety. Photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds, and this could potentially be applied to introduce functional groups onto the cyclopropane ring of 3-cyclopropyl-3-methylbutanoic acid.

| Transformation | Reagents/Conditions | Potential Outcome |

| Acid-catalyzed ring opening | Strong acid (e.g., HBr, HI), Nucleophile | Formation of 1,3-disubstituted open-chain compounds. |

| Hydrogenolysis | H₂, Metal catalyst (e.g., Pd/C) | Saturation of the cyclopropane ring to form a branched alkane. |

| Radical functionalization | Radical initiator, Functionalizing agent | Introduction of a new substituent onto the cyclopropane ring. |

Incorporation into Polymeric Materials or Supramolecular Assemblies

The unique structural and conformational properties of 3-cyclopropyl-3-methylbutanoic acid make it an interesting candidate for incorporation into larger molecular structures such as polymers and supramolecular assemblies.

Polymeric Materials: While there are no specific reports on the polymerization of 3-cyclopropyl-3-methylbutanoic acid, its derivatives could potentially be used as monomers. For instance, an ester derivative bearing a polymerizable group, such as a vinyl or acrylate moiety, could be synthesized and subsequently polymerized to yield polymers with pendant cyclopropyl groups. The rigidity and defined stereochemistry of the cyclopropane ring could impart unique properties to the resulting polymer, such as altered thermal stability, mechanical strength, or optical properties. The synthesis of polymers containing cyclopropane groups in the backbone or as side chains has been reported, suggesting the feasibility of this approach dntb.gov.uaresearchgate.net.

| Application | Strategy | Potential Properties/Function |

| Polymeric Materials | Synthesis of a polymerizable monomer derivative (e.g., vinyl ester) followed by polymerization. | Polymers with unique thermal, mechanical, or optical properties due to the rigid cyclopropyl group. |

| Supramolecular Assemblies | Self-assembly through non-covalent interactions (e.g., hydrogen bonding) of the carboxylic acid or its derivatives. | Formation of ordered structures with potential applications in chiral recognition, catalysis, or materials science. |

Applications of 3 Cyclopropyl 3 Methylbutanoic Acid As a Building Block in Complex Organic Synthesis

Role in the Total Synthesis of Natural Products

While the cyclopropane (B1198618) ring is a recurring structural element in a diverse array of natural products, including terpenes, fatty acid metabolites, and amino acids, the direct application of 3-Cyclopropyl-3-methylbutanoic acid in the total synthesis of such compounds is not extensively documented in publicly available scientific literature. The inherent strain and unique orbital arrangement of the cyclopropane ring impart specific conformational rigidity and reactivity, making it a desirable feature in synthetic targets.

The general strategy for incorporating cyclopropane-containing building blocks often involves the diastereoselective or enantioselective cyclopropanation of alkenes. However, the use of pre-formed, functionalized cyclopropanes like 3-Cyclopropyl-3-methylbutanoic acid can offer a more direct and convergent approach to complex targets. The quaternary carbon center in this particular building block presents a unique synthetic challenge and opportunity, allowing for the construction of highly substituted and sterically hindered regions of a target molecule. Although specific examples for this exact compound are scarce, the broader class of cyclopropyl (B3062369) carboxylic acids serves as crucial precursors in the synthesis of various natural products.

Utilization in the Preparation of Advanced Pharmaceutical Intermediates

The most prominently documented application of 3-Cyclopropyl-3-methylbutanoic acid is in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of advanced pharmaceutical agents. The cyclopropyl group is often employed as a bioisostere for other chemical groups, offering improvements in metabolic stability, potency, and pharmacokinetic profiles of drug candidates.

A notable example is its use in the synthesis of HIV protease inhibitors. google.com In a patented synthetic route, 3-Cyclopropyl-3-methylbutanoic acid is activated and coupled with other complex fragments to construct the final active pharmaceutical ingredient. google.com The reaction typically involves the formation of an active ester or acyl halide from the carboxylic acid, which then undergoes an amide bond formation with an amine-containing fragment.

For instance, 3-Cyclopropyl-3-methylbutanoic acid can be reacted with a coupling agent such as 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to form an activated species. This intermediate is then reacted in situ with an appropriate amine to yield the desired amide. google.com This application underscores the importance of 3-Cyclopropyl-3-methylbutanoic acid as a critical building block for accessing novel therapeutics.

Table 1: Key Reagents in the Amide Coupling of 3-Cyclopropyl-3-methylbutanoic Acid

| Reagent | Function |

| 3-Cyclopropyl-3-methylbutanoic acid | Carboxylic acid source |

| HATU | Coupling agent |

| DIPEA | Non-nucleophilic base |

| Amine-containing fragment | Nucleophile |

Asymmetric Synthesis Applications

The application of 3-Cyclopropyl-3-methylbutanoic acid in asymmetric synthesis is an area of considerable potential, though specific, widely-reported examples are limited. The molecule itself is achiral; however, its derivatives can be employed in diastereoselective reactions, or the carboxylic acid could be resolved to be used as a chiral building block.

In principle, the prochiral faces of a double bond within a molecule containing the 3-cyclopropyl-3-methylbutanoyl moiety could be selectively functionalized using chiral catalysts or reagents. Furthermore, the carboxylic acid group could be used to direct stereoselective transformations on a substrate.

While direct asymmetric applications of this specific acid are not prevalent in the literature, the broader field of asymmetric cyclopropane synthesis is well-established. Chiral catalysts are frequently used to induce enantioselectivity in cyclopropanation reactions. Conversely, the resolution of racemic cyclopropane carboxylic acids is a common strategy to obtain enantiomerically pure starting materials for the synthesis of chiral drugs and natural products.

Development of Novel Materials and Catalysts

The unique structural and electronic properties of the cyclopropyl group also make it an intriguing component in the design of novel materials and catalysts. While the direct use of 3-Cyclopropyl-3-methylbutanoic acid in this context is not extensively documented, its derivatives hold potential for such applications.

For instance, its corresponding acyl chloride, 3-Cyclopropyl-3-methylbutanoyl chloride, has been suggested for use as a cross-linking agent in polymer synthesis. smolecule.com The strained cyclopropane ring can undergo controlled ring-opening under thermal or photolytic conditions, which could be exploited to form new covalent bonds between polymer chains, thereby modifying the material's properties. smolecule.com

In the realm of catalysis, the cyclopropyl group can influence the steric and electronic environment of a catalytic center. Ligands incorporating the 3-cyclopropyl-3-methylbutanoyl scaffold could potentially be synthesized and evaluated in various catalytic transformations. The rigid nature of the cyclopropyl group can help in creating a well-defined chiral pocket around a metal center, which could be beneficial for asymmetric catalysis. However, research in this specific area is still nascent.

Analytical Method Development for Detection and Quantification of 3 Cyclopropyl 3 Methylbutanoic Acid

Chromatographic Methodologies

Chromatography stands as the cornerstone for the separation and analysis of 3-Cyclopropyl-3-methylbutanoic acid from complex mixtures, enabling its identification and quantification.

Direct analysis of carboxylic acids like 3-Cyclopropyl-3-methylbutanoic acid by Gas Chromatography (GC) is often challenging. The high polarity of the carboxyl group leads to poor peak shapes (broad and non-symmetrical) and potential thermal instability in the GC inlet and column. colostate.edu To overcome these limitations, derivatization is a mandatory step to convert the acid into a more volatile and less polar derivative before GC analysis. lmaleidykla.lt

Common derivatization strategies for carboxylic acids include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces polarity and increases volatility. lmaleidykla.lt

Alkylation (Esterification): This is the most popular method, converting the carboxylic acid into an ester (e.g., methyl or ethyl ester). gcms.cz This can be achieved using various reagents, such as diazomethane (B1218177) or alcohols in the presence of an acid catalyst like boron trifluoride (BF₃). colostate.edugcms.cz For instance, trimethyl orthoacetate in an acetic acid solvent has been used for the esterification of carboxylic acids before GC detection. google.com Pentafluorobenzyl bromide (PFBBr) is another effective reagent, particularly for trace analysis, creating pentafluorobenzyl esters that are highly sensitive to electron capture detection (ECD) or mass spectrometry. gcms.czdss.go.th

Once derivatized, the resulting volatile compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on its mass spectrum and fragmentation pattern. mdpi.com GC-MS provides high selectivity and sensitivity, making it a powerful tool for identifying and quantifying trace amounts of the derivatized acid. nih.gov

Table 1: GC and GC-MS Parameters for Analysis of Carboxylic Acid Derivatives

| Parameter | Typical Conditions for Carboxylic Acid Derivatives |

| Column | Polar polyethylene (B3416737) glycol (e.g., Carbowax 20M) for free acids; more commonly, nonpolar polydimethylsiloxane (B3030410) phases (e.g., DB-5ms) for derivatives. colostate.edu |

| Injection Mode | Splitless injection for trace analysis. mdpi.com |

| Carrier Gas | Helium or Hydrogen. mdpi.comacs.org |

| Temperature Program | Initial hold at a low temperature (e.g., 40°C), followed by a ramp to a higher temperature (e.g., 250°C). mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| MS Ionization | Electron Impact (EI) or Chemical Ionization (CI). dss.go.th |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of carboxylic acids, often not requiring derivatization. nih.gov However, because the carboxyl group is a weak chromophore, direct UV detection can lack sensitivity, especially at low concentrations. Detection is typically performed at low wavelengths (around 210 nm), which can be prone to interference. nih.gov

To enhance detection sensitivity and selectivity, pre-column derivatization with a fluorescent tag is a common strategy. Reagents that introduce a highly fluorescent group onto the carboxylic acid allow for detection at the nanomolar level. psu.edunih.gov For example, 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) is a highly sensitive fluorescent labeling reagent for carboxylic acids, enabling detection limits in the femtomole range. psu.edu

HPLC coupled with Mass Spectrometry (HPLC-MS) offers a superior solution, combining the separation power of HPLC with the high selectivity and sensitivity of MS detection. nih.gov This technique can unambiguously identify and quantify 3-Cyclopropyl-3-methylbutanoic acid in complex matrices, often without the need for derivatization. Several commercial suppliers provide reference standards for 3-Cyclopropyl-3-methylbutanoic acid that include HPLC and LC-MS data for characterization. bldpharm.combldpharm.com

Table 2: HPLC and HPLC-MS Parameters for Carboxylic Acid Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase columns (e.g., C18) are most common. mdpi.com |

| Mobile Phase | A mixture of an aqueous buffer (often with an acid modifier like acetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.com |

| Detection | Diode Array Detector (DAD) or UV Detector (at ~210 nm for underivatized acids); Fluorescence Detector (for derivatized acids). nih.govpsu.edumdpi.com |

| MS Interface | Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids. |

Advanced Detection Techniques (e.g., Electrochemical, Spectrophotometric)

While chromatographic methods are dominant, other detection techniques can be employed for the characterization or detection of carboxylic acids.

Spectrophotometric Techniques:

Infrared (IR) Spectroscopy: This is a powerful tool for functional group identification. The carboxyl group of 3-Cyclopropyl-3-methylbutanoic acid would exhibit characteristic strong absorption bands for the carbonyl (C=O) stretch (typically 1700-1750 cm⁻¹) and the hydroxyl (O-H) stretch (a broad band from 2500-3300 cm⁻¹). numberanalytics.com

Qualitative Chemical Tests: Simple colorimetric tests can indicate the presence of a carboxylic acid. The sodium bicarbonate test, which produces effervescence (CO₂ gas), is a classic test for the acidic carboxyl group. chemistnotes.com The ester test involves reacting the acid with an alcohol in the presence of a strong acid catalyst to produce a fruity-smelling ester, providing qualitative evidence of the carboxyl group. chemistnotes.com

Electrochemical Detection: While less common for this specific application, electrochemical detectors coupled with HPLC could potentially be developed for the sensitive detection of 3-Cyclopropyl-3-methylbutanoic acid, provided it or its derivative possesses electroactive properties. However, specific methods for this compound are not widely reported in the literature.

Validation of Analytical Methods for Research Purity and Yield Determinations

To ensure that an analytical method for 3-Cyclopropyl-3-methylbutanoic acid is reliable and suitable for its intended purpose (e.g., purity assessment or yield calculation), it must be validated. Validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.net

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. nih.govresearchgate.net

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies in a spiked matrix. nih.govmdpi.com

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govmdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net

Table 3: Example Validation Parameters for a Hypothetical HPLC Method

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 mdpi.comresearchgate.net |

| Accuracy (% Recovery) | 90-110% nih.govmdpi.com |

| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 5% nih.govmdpi.com |

| LOD | Signal-to-Noise Ratio of 3:1 researchgate.net |

| LOQ | Signal-to-Noise Ratio of 10:1 researchgate.net |

| Specificity | No interference at the retention time of the analyte peak. mdpi.com |

By establishing these parameters, a validated analytical method provides confidence in the reported purity of 3-Cyclopropyl-3-methylbutanoic acid batches and the calculated yields of its synthesis. researchgate.net

Future Research Directions and Outlook for 3 Cyclopropyl 3 Methylbutanoic Acid Chemistry

Exploration of New Synthetic Pathways

Future synthetic research will likely focus on developing more efficient, sustainable, and stereoselective methods for the synthesis of 3-Cyclopropyl-3-methylbutanoic acid and its derivatives.

Advanced Catalytic Methods : While traditional methods for cyclopropane (B1198618) formation exist, research is moving towards more sophisticated catalytic approaches. This includes the development of cobalt-catalyzed asymmetric cyclopropanation using non-stabilized carbenes derived from gem-dichloroalkanes, which avoids the hazards associated with diazoalkanes. dicp.ac.cnnih.gov Such methods could provide enantiomerically pure forms of 3-Cyclopropyl-3-methylbutanoic acid, which is crucial for potential pharmaceutical applications. nih.gov The use of chiral-at-metal Rh(III) complexes for asymmetric cyclopropanation of olefins with sulfoxonium ylides also presents a promising avenue for synthesizing optically pure 1,2,3-trisubstituted cyclopropanes. acs.org

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. bris.ac.uk Future work could adapt photoredox-catalyzed decarboxylative radical addition–polar cyclization cascades to synthesize functionalized cyclopropanes directly from a wider range of carboxylic acids. bris.ac.ukresearchgate.net Another innovative approach involves redox-neutral photocatalytic cyclopropanation using reagents like triethylammonium bis(catecholato)iodomethylsilicate, which shows high tolerance for various functional groups. nih.gov

Sustainable and "Green" Chemistry Approaches : There is a growing emphasis on developing synthetic routes that are more environmentally friendly. This includes using organic photocatalysts and visible light, which are mild and sustainable. bris.ac.ukresearchgate.net Future pathways to 3-Cyclopropyl-3-methylbutanoic acid might leverage these principles, minimizing waste and avoiding harsh reagents.

Deeper Mechanistic Understanding of its Reactivity

A thorough understanding of the reactivity of 3-Cyclopropyl-3-methylbutanoic acid is essential for its application. The strained cyclopropyl (B3062369) ring imparts unique electronic and steric properties that influence its chemical behavior.

Computational and Theoretical Studies : Density Functional Theory (DFT) calculations will be instrumental in shedding light on the mechanisms of reactions involving cyclopropane ring-opening. acs.orgnih.gov These computational studies can help predict reaction outcomes and selectivity, guiding experimental design. acs.orgnih.gov The unique electronic nature of the cyclopropyl group, with its enhanced p-character in the C-C bonds, can be further explored through computational models to understand its interactions with adjacent functional groups and reaction intermediates. burnschemistry.com

Kinetics and Reaction Dynamics : Kinetic studies on the ring-opening reactions of electrophilic cyclopropanes with various nucleophiles can provide quantitative data on their reactivity. nih.gov Such studies on derivatives of 3-Cyclopropyl-3-methylbutanoic acid would help in predicting its stability and reaction pathways under different conditions. The influence of the quaternary carbon center on the rate and mechanism of such reactions is an area ripe for investigation.

Exploring Ring-Opening and Rearrangement Reactions : The high ring strain of cyclopropanes (ca. 27.5 kcal mol⁻¹) makes them susceptible to ring-opening reactions. rsc.org Future research could explore acid-catalyzed ring-opening reactions of derivatives of 3-Cyclopropyl-3-methylbutanoic acid, potentially leading to the synthesis of novel amides or other functionalized acyclic compounds. researchgate.net Mechanistic studies on the thermal decarboxylation of related α-(carbonyl)cyclopropane carboxylic acids, which can lead to dihydrofurans, could also provide insights into the thermal stability and reactivity of the target molecule. arkat-usa.org

Expansion of Applications in Organic and Materials Science

The cyclopropyl motif is a privileged structure in medicinal chemistry and is finding increasing use in materials science. bohrium.comscientificupdate.comresearchgate.net

Medicinal Chemistry and Drug Discovery : The cyclopropyl group is often used as a bioisostere for other chemical groups like isopropyl or phenyl to enhance metabolic stability, binding potency, and pharmacokinetic properties. domainex.co.ukiris-biotech.debeilstein-journals.org Future research could explore 3-Cyclopropyl-3-methylbutanoic acid as a building block for creating novel drug candidates. Its rigid structure can help in conformational locking of molecules, leading to more favorable binding with biological targets. iris-biotech.de However, it is important to note that compounds containing a cyclopropyl carboxylic acid fragment can be a structural alert due to potential toxicity issues arising from the formation of carnitine conjugates. nih.gov

Materials Science : The unique properties of the cyclopropyl group, such as its ability to engage in σ -> aryl π interactions, can be exploited in the design of novel materials. drughunter.com For instance, incorporating 3-Cyclopropyl-3-methylbutanoic acid or its derivatives into polymer backbones could influence their physical properties, such as thermal stability and mechanical strength. The rigid nature of the cyclopropyl ring can impart desirable characteristics to polymer chains.

Agrochemicals : Cyclopropane-containing compounds have also found applications as insecticides. burnschemistry.com The potential of 3-Cyclopropyl-3-methylbutanoic acid derivatives in this area could be another avenue for future research.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The synergy between chemistry and artificial intelligence (AI) is set to revolutionize how molecules are designed, synthesized, and characterized.

AI-Powered Retrosynthesis : AI and machine learning (ML) platforms can significantly accelerate the discovery of new synthetic routes. grace.com By analyzing vast databases of chemical reactions, these tools can propose novel and efficient pathways to synthesize 3-Cyclopropyl-3-methylbutanoic acid and its analogs. chemcopilot.comillinois.eduresearchgate.net This automated approach can save considerable time and resources compared to traditional, manual retrosynthetic analysis. grace.com

Predictive Modeling of Reactions and Properties : Machine learning models, particularly neural networks, are becoming increasingly adept at predicting the outcomes of chemical reactions with high accuracy. arocjournal.comstanford.edu Models like Reactron can even predict electron movements, offering detailed mechanistic insights. arxiv.orgarxiv.org Such tools could be used to predict the reactivity of 3-Cyclopropyl-3-methylbutanoic acid and to screen for desirable properties in its virtual derivatives before committing to laboratory synthesis. nih.govnih.gov

Automated Synthesis Platforms : The integration of AI with robotic systems is leading to the development of automated synthesis platforms. nih.govsigmaaldrich.commedium.comresearchgate.netmit.edu These platforms can execute complex, multi-step syntheses with high precision and efficiency. In the future, the synthesis of 3-Cyclopropyl-3-methylbutanoic acid and libraries of its derivatives could be fully automated, from the initial AI-driven design of the synthetic route to the final purification of the product. This would enable high-throughput screening for various applications, dramatically accelerating the pace of discovery. medium.comresearchgate.net

Q & A

Basic: What are the recommended synthetic pathways for 3-cyclopropyl-3-methylbutanoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis of 3-cyclopropyl-3-methylbutanoic acid typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-existing cyclopropane derivatives. For example:

- Cyclopropanation: React α,β-unsaturated esters with diazomethane or Simmons-Smith reagents to form the cyclopropyl group .

- Carboxylation: Introduce the carboxylic acid group through hydrolysis of nitriles or oxidation of aldehydes using KMnO₄/Ag₂O under controlled pH (e.g., sodium acetate buffer) .

Optimization Strategies: - Monitor reaction progress via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track intermediates.

- Use TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization for rapid assessment.

- Adjust stoichiometry of cyclopropanation reagents (e.g., CH₂N₂) to minimize side products like over-alkylation .

Basic: How should researchers characterize the purity and structural identity of 3-cyclopropyl-3-methylbutanoic acid?

Methodological Answer:

- Purity Analysis:

- HPLC-MS: Use reverse-phase chromatography (C18 column) with ESI-MS in negative ion mode to detect impurities (<95% purity requires repurification) .

- Melting Point: Compare observed mp (e.g., 99–102°C for analogous compounds) with literature values; deviations >2°C indicate impurities .

- Structural Confirmation:

Advanced: How can researchers resolve contradictions in reported bioactivity data for 3-cyclopropyl-3-methylbutanoic acid across studies?

Methodological Answer:

Contradictions may arise from variations in assay conditions or compound stability. A systematic approach includes:

Replicate Key Studies: Repeat assays under identical conditions (e.g., pH 7.4 PBS buffer, 37°C) to confirm reproducibility .

Stability Testing:

- Use LC-MS to detect degradation products (e.g., decarboxylation under acidic conditions) .

- Store samples in inert atmospheres (N₂) at –80°C to prevent oxidation.

Dose-Response Analysis: Perform IC₅₀/EC₅₀ curves with ≥6 concentrations to rule out threshold effects .

Control for Solvent Effects: Compare DMSO vs. aqueous solubility; >0.1% DMSO can alter protein binding .

Advanced: What strategies are effective for studying the metabolic fate of 3-cyclopropyl-3-methylbutanoic acid in vivo?

Methodological Answer:

- Isotopic Labeling: Synthesize ¹³C-labeled analogs (e.g., ¹³C at the cyclopropyl carbon) to track metabolites via LC-MS/MS .

- Tissue Distribution Studies: Use SPECT/CT imaging with radiolabeled compounds (e.g., ¹¹C) to quantify uptake in target organs .

- Enzymatic Assays: Incubate with liver microsomes (e.g., human CYP3A4) to identify phase I metabolites; stabilize samples with TCEP to prevent thiol oxidation .

Advanced: How can computational modeling guide the design of derivatives of 3-cyclopropyl-3-methylbutanoic acid with enhanced target specificity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Prioritize derivatives with lower binding energy (ΔG < –7 kcal/mol) .

- QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with bioactivity to predict optimal functional groups (e.g., electron-withdrawing groups at the cyclopropyl ring) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of protein-ligand complexes .

Basic: What are the best practices for storing 3-cyclopropyl-3-methylbutanoic acid to ensure long-term stability?

Methodological Answer:

- Storage Conditions:

- Stability Monitoring:

- Conduct accelerated stability testing (40°C/75% RH for 6 months) and compare with baseline HPLC profiles .

Advanced: How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

- Validate Force Fields: Re-parameterize charges (e.g., using RESP in Gaussian) for cyclopropane rings, which have atypical bond angles .

- Experimental Calibration: Perform kinetic studies (e.g., Arrhenius plots) to compare predicted vs. observed reaction rates for cyclopropane ring-opening .

- Error Analysis: Use Bland-Altman plots to quantify systematic biases between computational and experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.